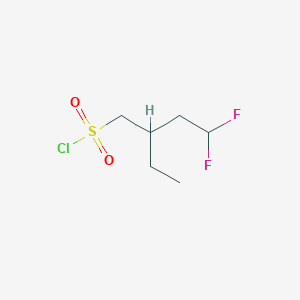

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2O2S . Its molecular weight is 220.67 g/mol .

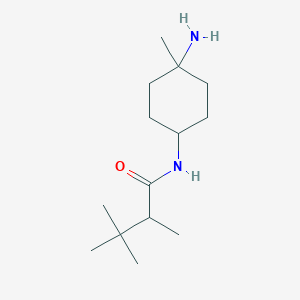

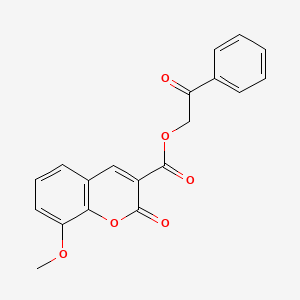

Molecular Structure Analysis

The molecular structure of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride, such as its melting point, boiling point, and density, are not specified in the sources I have access to .Scientific Research Applications

Environmental Fate and Bioaccumulation

Occurrence and Biodegradation :Sulfluramid, an N-ethyl perfluorooctane sulfonamide (EtFOSA), is extensively used in agriculture, particularly in Brazil, for managing leaf-cutting ants. This compound is a known PFOS precursor, and its application is linked to the presence of PFOS and other per- and polyfluoroalkyl substances (PFASs) in the environment. Studies have detected significant concentrations of PFASs in soil, eucalyptus leaves, and various water bodies, indicating sulfluramid as a potential source of these persistent pollutants (Nascimento et al., 2018).

Uptake and Biotransformation in Plants :Research on the uptake, translocation, and biotransformation of N-EtFOSA in plants such as wheat, soybean, and pumpkin through hydroponic exposure has shown that these plants can efficiently absorb N-EtFOSA and metabolize it into various perfluoroalkane sulfonates (PFSAs), including PFOS, perfluorohexane sulfonate (PFHxS), and perfluorobutane sulfonate (PFBS), highlighting the biotransformation capabilities of plants (Zhao et al., 2018).

Bioaccumulation and Food Chain Transfer :A study on the bioaccumulation and uptake of sulfluramid in a soil-carrot mesocosm demonstrated the transformation of EtFOSA into PFOS and other related substances, suggesting that the use of sulfluramid baits can lead to PFOS occurrence in crops and the surrounding environment. The research indicated that linear isomers of EtFOSA biodegraded more rapidly than branched isomers, underscoring the complex dynamics of PFOS formation from its precursors (Zabaleta et al., 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethyl-4,4-difluorobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2O2S/c1-2-5(3-6(8)9)4-12(7,10)11/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIRHVSKZNPEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2752390.png)

![4-[(1R)-1-Azidoethyl]pyridine](/img/structure/B2752399.png)

![methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2752404.png)

![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)